![molecular formula C11H17NO B13239016 2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)
2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO It is a derivative of ethanol and contains a 2,4-dimethylphenyl group attached to an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,4-dimethylbenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: A polar solvent like ethanol or methanol
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 2-{[(2,4-Dimethylphenyl)methyl]amino}acetaldehyde or 2-{[(2,4-Dimethylphenyl)methyl]amino}acetone.
Reduction: Formation of N,N-dimethyl-2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-amine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2,4-Dimethylphenyl)(phenyl)methyl]amino}ethan-1-ol
- 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol
- 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol
Uniqueness
2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and an amino group attached to the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-[(2,4-dimethylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-3-4-11(10(2)7-9)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3 |
Clé InChI |
FEOUGMLYAHWBII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CNCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B13238939.png)
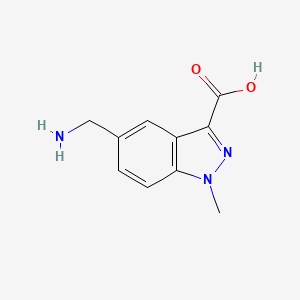
amine](/img/structure/B13238950.png)
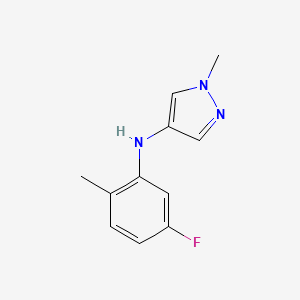
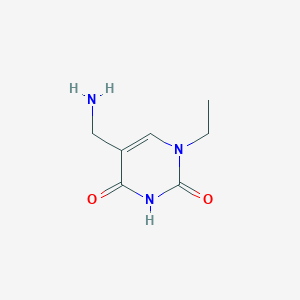
![N-[(2-bromophenyl)methyl]cyclohexanamine](/img/structure/B13238975.png)
![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)

![Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B13238999.png)
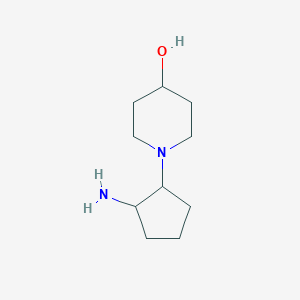

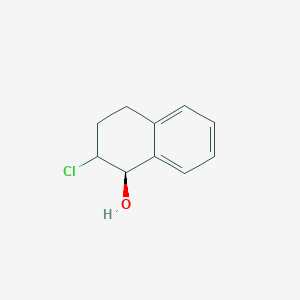
![(Butan-2-yl)[1-(4-chlorophenyl)propyl]amine](/img/structure/B13239025.png)
